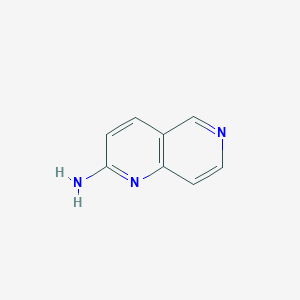

1,6-Naphthyridin-2-amine

概要

説明

1,6-Naphthyridin-2-amine is a heterocyclic compound with the empirical formula C8H7N3 and a molecular weight of 145.16 . It is a member of the naphthyridines family, which are known for their wide range of pharmacological properties .

Synthesis Analysis

The synthesis of 1,6-Naphthyridin-2-amine and its derivatives has been a topic of interest in medicinal and synthetic chemistry fields . Various methods have been developed for the synthesis of 1,6-naphthyridine derivatives, including Skraup synthesis, Friedlander condensation, dehydrogenation, indirect hydrogenolysis, hydrogenolysis, controlled hydrolysis, and domino reaction .Molecular Structure Analysis

The molecular structure of 1,6-Naphthyridin-2-amine consists of a fused system of two pyridine rings . The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2 (1 H )-ones has been analyzed in various studies .Chemical Reactions Analysis

The chemical reactions involving 1,6-Naphthyridin-2-amine are diverse and complex . The starting materials are transformed into required 1,6-naphthyridines by various methods .科学的研究の応用

Anticancer Properties

1,6-Naphthyridines, including 1,6-Naphthyridin-2-amine, have been studied for their potential anticancer properties . They have shown promising results in different cancer cell lines. The structure-activity relationship (SAR) and molecular modeling studies have been used to correlate the anticancer activity to 1,6-naphthyridines .

Anti-HIV Activity

1,6-Naphthyridines are also being explored for their anti-HIV (Human Immunodeficiency Virus) properties . This makes them potential candidates for the development of new antiretroviral drugs.

Antimicrobial Activity

These compounds have shown antimicrobial activity, indicating their potential use in the treatment of various bacterial and fungal infections .

Analgesic Properties

1,6-Naphthyridines have been found to possess analgesic properties, which means they could be used in pain management .

Anti-inflammatory Activity

The anti-inflammatory activity of 1,6-Naphthyridines suggests they could be used in the treatment of conditions characterized by inflammation .

Antioxidant Activity

1,6-Naphthyridines have demonstrated antioxidant activity, which could make them useful in combating oxidative stress, a factor in many chronic diseases .

Ligands for Several Receptors

1,6-Naphthyridines are capable of providing ligands for several receptors in the body . This makes them valuable in the development of drugs targeting specific receptors.

Diversity of Substituents

The diversity of the substituents present at positions N1, C3, C4, C5, C7, and C8 of 1,6-naphthyridin-2 (1 H )-ones, including 1,6-Naphthyridin-2-amine, allows for a wide range of potential biomedical applications .

Safety and Hazards

将来の方向性

The future directions of research on 1,6-Naphthyridin-2-amine are promising. Its wide range of biological activities makes it a fascinating object of research with prospects for use in therapeutic purposes . The development of new potential drug candidates for the treatment of various diseases is one of the most important future directions .

作用機序

Target of Action

1,6-Naphthyridin-2-amine is a pharmacologically active compound with a variety of applications . It has been identified as a potential target for the Fibroblast growth factor receptor 4 (FGFR4) due to its transmission of the FGF19 signaling pathway, which is critical to hepatocellular carcinoma (HCC) .

Mode of Action

The specific and differential functionalization of the 1,6-naphthyridin-2-amine core leads to specific activity. For example, (phenoxy-aryl)urea appended 1,6-naphthyridines act as sex hormone regulatory agents, N-arylated/chromone/acid appended 1,6-naphthyridines act as anti-HIV agents .

Biochemical Pathways

It is known that the compound has a wide range of biological applications, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Result of Action

The molecular and cellular effects of 1,6-Naphthyridin-2-amine’s action are largely dependent on its specific functionalization. For instance, certain functionalizations of the compound have been found to exhibit anti-HIV and anti-cancer activities .

特性

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6-Naphthyridin-2-amine | |

CAS RN |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

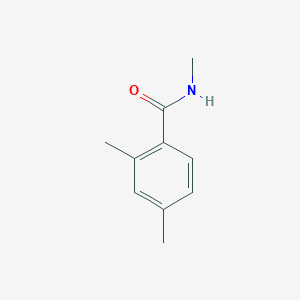

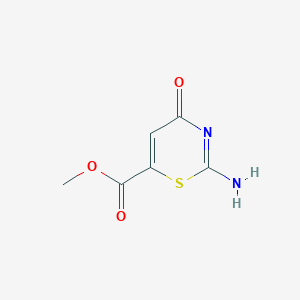

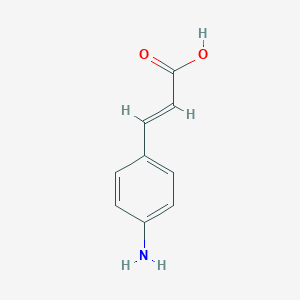

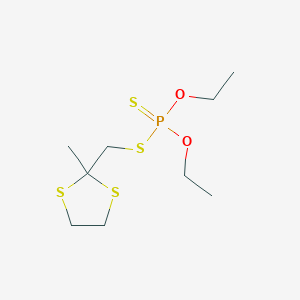

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?

A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.

Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?

A2: Studies have shown that the 7-position of the 1,6-naphthyridin-2-amine core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].

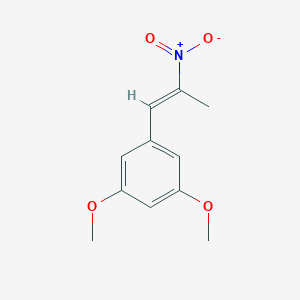

Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?

A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].

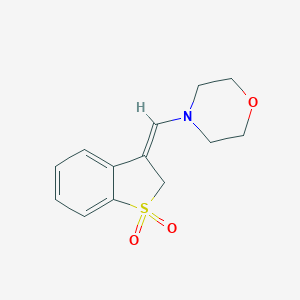

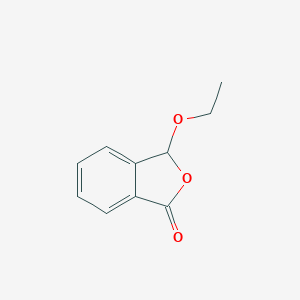

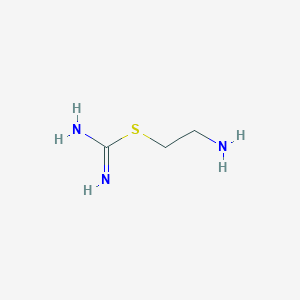

Q4: What synthetic strategies are employed to produce diverse 1,6-naphthyridin-2-amine derivatives?

A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B91742.png)